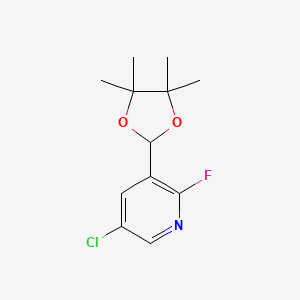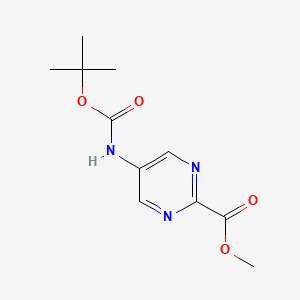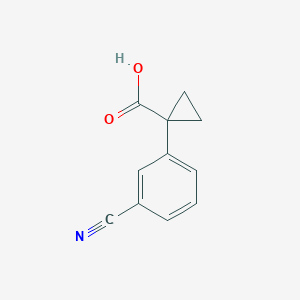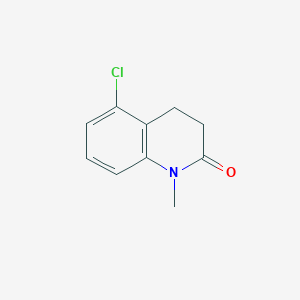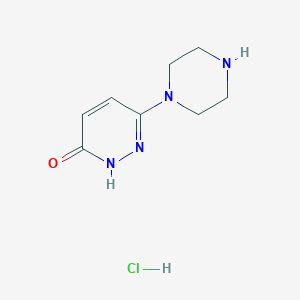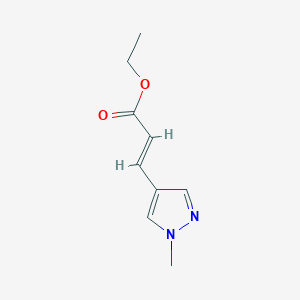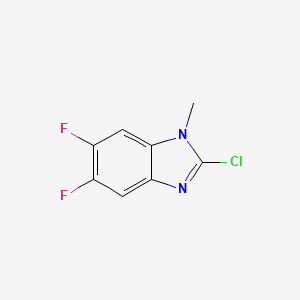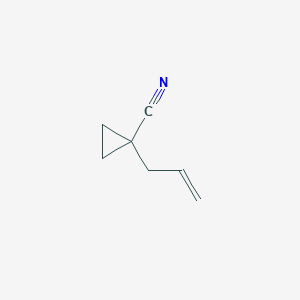![molecular formula C8H10N4O5S2 B1429173 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1061346-75-5](/img/structure/B1429173.png)
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
“3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound with the molecular formula C8H10N4O5S2 and a molecular weight of 306.32 . It’s a type of pyrimidine derivative .
Synthesis Analysis
While specific synthesis methods for “3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” are not available, general synthetic routes to access 2-amino-pyrido[3,4-d]pyrimidine derivatives have been reported . These involve the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation .Chemical Reactions Analysis
The chemical reactivity of “3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” would depend on its molecular structure and the conditions under which it is used. Pyrimidine derivatives are known to participate in a variety of chemical reactions .Applications De Recherche Scientifique
-
Synthesis of Pyrimidine Derivatives
- Field : Organic Chemistry
- Application Summary : Pyrimidine derivatives have been synthesized for use in various fields, particularly in medicine and pharmaceuticals . The synthesis methods, reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications have been studied .
- Methods : The formation of the bis-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones was illustrated in a reported mechanism by the nucleophilic addition of the copper complex formed with phenyl urea 2 to the bis-aldehydes (181) (in a molar ratio of 2: 1) and subsequent cyclocondensation of the formed intermediates, a H-shift and an oxidative .
- Results : This study discusses the synthetic significance of the titled compounds and establishes the biological characteristics of this class of compounds as studied to date .
-
Anticancer Applications
- Field : Medicinal Chemistry
- Application Summary : Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested in vitro against seven selected human cancer cell lines .
- Methods : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
- Results : Some compounds showed promising cytotoxic effects against certain cancer cell lines .
-
Microwave Assisted Preparation
- Field : Organic Chemistry
- Application Summary : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine may be used in the microwave assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting with methylamine .
- Methods : The compound is reacted with methylamine under microwave conditions .
- Results : This method results in the formation of 4,6-dimethoxy-N-methylpyrimidin-2-amine .
-
Herbicidal Activity
- Field : Agrochemistry
- Application Summary : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine may also be used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity .
- Methods : The compound is used as a precursor in the synthesis of 2′-pyrimidinecarbonylsulfonanilide derivatives .
- Results : The resulting compounds have shown potent herbicidal activity .
-
CDK2 Inhibitors
- Field : Medicinal Chemistry
- Application Summary : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors .
- Methods : A new set of small molecules featuring these scaffolds were designed and synthesized .
- Results : Some of these compounds showed significant inhibitory activity against CDK2, with IC50 values as low as 0.057 ± 0.003 μM .
-
Anticancer Applications
- Field : Medicinal Chemistry
- Application Summary : Pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 have been synthesized for potential anticancer applications .
- Methods : These compounds were synthesized using a microwave technique .
- Results : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized .
-
Bicyclic 6 + 6 Systems
- Field : Organic Chemistry
- Application Summary : The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems, has been studied . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
- Methods : The formation of the bis-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones was illustrated in a reported mechanism by the nucleophilic addition of the copper complex formed with phenyl urea 2 to the bis-aldehydes (181) (in a molar ratio of 2: 1) and subsequent cyclocondensation of the formed intermediates, a H-shift and an oxidative .
- Results : This study discusses the synthetic significance of the titled compounds and establishes the biological characteristics of this class of compounds as studied to date .
-
CDK2 Inhibition for Cancer Treatment
- Field : Medicinal Chemistry
- Application Summary : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- Methods : A new set of small molecules featuring these scaffolds were designed and synthesized .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Orientations Futures
The future directions for research on “3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” could include further exploration of its potential as a kinase inhibitor , as well as investigation of its physical and chemical properties and safety profile. Further studies could also explore its synthesis and reactivity in more detail.
Propriétés
IUPAC Name |
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O5S2/c1-17-6-4-5(11-12-6)9-8(19(3,15)16)10-7(4)18(2,13)14/h1-3H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIBBJIJIZBZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C(=NC(=N2)S(=O)(=O)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429092.png)
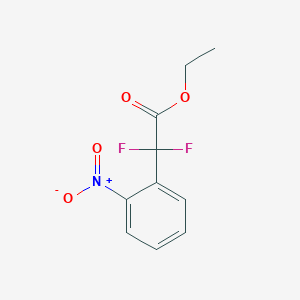
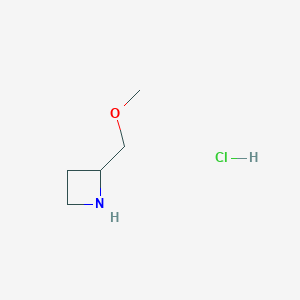
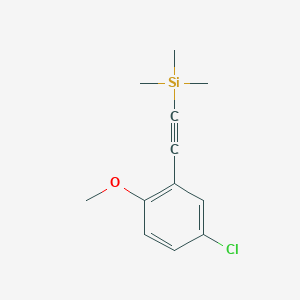
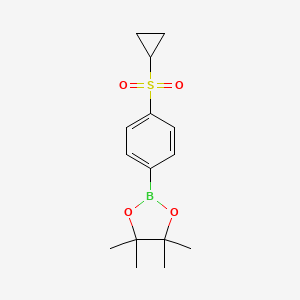
![8-Oxaspiro[4.5]decan-1-one](/img/structure/B1429100.png)
